Ethyl [(3-methylphenyl)amino]acetate
CAS No.: 21911-66-0
Cat. No.: VC2317879
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21911-66-0 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | ethyl 2-(3-methylanilino)acetate |
| Standard InChI | InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3 |
| Standard InChI Key | JZCIUMVCWIEEQX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CNC1=CC=CC(=C1)C |
| Canonical SMILES | CCOC(=O)CNC1=CC=CC(=C1)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl [(3-methylphenyl)amino]acetate consists of a 3-methylphenyl group attached to an amino nitrogen, which connects to an acetate group bearing an ethyl ester. Structurally, it differs from the related Ethyl (3-methylphenyl)aminoacetate by lacking an additional carbonyl group between the amino and acetate functionalities.
Physical and Chemical Properties
Based on its structural characteristics, Ethyl [(3-methylphenyl)amino]acetate is expected to exhibit the following properties:
| Property | Characteristics |
|---|---|
| Physical State | Likely a colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited water solubility |
| Functional Groups | Aromatic ring, secondary amine, ester |
| Reactivity Centers | Amine nitrogen (nucleophilic), ester group (electrophilic) |
| Molecular Formula | C₁₁H₁₅NO₂ (derived from structure) |
| Key Bonds | C-N (amino bond), C=O (ester carbonyl) |
The presence of both nucleophilic (amine) and electrophilic (ester) sites in the molecule contributes to its versatility in chemical reactions. The 3-methyl substituent on the phenyl ring can influence the electron density distribution, potentially affecting the reactivity of the aromatic system.
Synthesis Methods
Nucleophilic Substitution Reaction
A common synthetic route would likely involve the reaction of 3-methylaniline with ethyl chloroacetate or ethyl bromoacetate in the presence of a base. This nucleophilic substitution reaction would proceed via the following general pathway:
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The amine group of 3-methylaniline acts as a nucleophile
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It attacks the α-carbon of the haloacetate
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The halide is displaced as a leaving group
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The resulting product is Ethyl [(3-methylphenyl)amino]acetate
This approach is analogous to methods used for synthesizing similar amino acetate derivatives, as seen in the preparation of various functionalized acetates .
Alternative Synthesis Routes
Based on synthetic methods for related compounds, alternative approaches might include:
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Reaction of 3-methylaniline with diethyl oxalate under controlled conditions that favor monosubstitution
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Reductive amination of ethyl glyoxylate with 3-methylaniline
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Protection-deprotection strategies for selective functionalization
Chemical Reactivity
Reactivity Patterns
Due to its functional groups, Ethyl [(3-methylphenyl)amino]acetate can participate in various chemical transformations:
Ester Reactions
The ethyl ester moiety can undergo standard ester transformations:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification with other alcohols
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Reduction to primary alcohols
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Amidation with amines to form amides
Amine Reactions
The secondary amine functionality can engage in:
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N-alkylation to form tertiary amines
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Acylation to form amides
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Oxidation under specific conditions
Functional Group Transformations
The presence of multiple functional groups allows for selective transformations:
| Functional Group | Transformation | Potential Reagents |
|---|---|---|
| Ester | Hydrolysis | NaOH or KOH in aqueous medium |
| Ester | Reduction | LiAlH₄ or NaBH₄ |
| Amine | Alkylation | Alkyl halides with base |
| Amine | Acylation | Acid chlorides or anhydrides |
| Aromatic Ring | Electrophilic Substitution | Various electrophiles under appropriate conditions |
Applications and Biological Activity
Synthetic Intermediate
Ethyl [(3-methylphenyl)amino]acetate likely serves as a valuable intermediate in organic synthesis:
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Building block for more complex molecules
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Precursor for heterocyclic compounds
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Starting material for pharmaceutical intermediates
Industrial Applications
The compound might find utility in:
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Pharmaceutical development
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Agrochemical formulations
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Specialty chemical production
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Research laboratory applications
Comparative Analysis with Related Compounds
Structural Comparison
The following table compares Ethyl [(3-methylphenyl)amino]acetate with structurally related compounds:
| Compound | Structural Differences | Key Property Differences |
|---|---|---|
| Ethyl (3-methylphenyl)aminoacetate | Contains additional carbonyl group | Higher polarity, different hydrogen bonding pattern |
| Ethyl phenylaminoacetate | Lacks methyl group on phenyl ring | Slightly different electronic properties and lipophilicity |
| Methyl [(3-methylphenyl)amino]acetate | Methyl ester instead of ethyl ester | Different hydrolysis rate, slightly altered physical properties |
| 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | More complex heterocyclic structure | Different biological targeting, more specialized applications |
Reactivity Comparison
Compared to Ethyl (3-methylphenyl)aminoacetate, the non-oxo compound would likely show:
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Reduced electrophilicity at the amino linkage
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Different hydrogen bonding patterns
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Altered ability to coordinate with metals
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Different metabolic pathways in biological systems
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